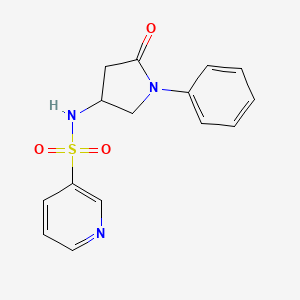

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

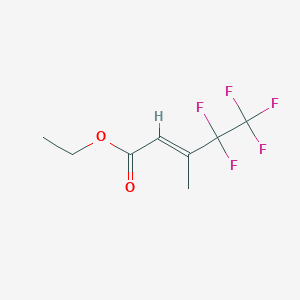

“N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.36. It’s part of a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step transformation of a starting material into the desired product . For example, the synthesis of a related compound, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide, involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-Scientific Research Applications

Structure-based Discovery and Biological Applications

A phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was discovered, highlighting the importance of structural elements for achieving high selectivity against various receptors. This discovery was pivotal in the development of compounds with desirable pharmacokinetic properties and efficacy in biological models, demonstrating the compound's potential in modulating immune responses (Duan et al., 2019).

Chemical Synthesis Techniques

Research into the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides led to the synthesis of pyrrolidin-3-ones, providing insights into the reaction mechanisms and expanding the scope of chemical synthesis methodologies (Králová et al., 2019).

Advanced Material Applications

Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on a new aromatic diamine, were synthesized for the selective removal of metal ions, showcasing the application of such compounds in environmental remediation and advanced material science (Mansoori & Ghanbari, 2015).

Enzyme Inhibition for Therapeutic Applications

Investigations into sulfonamidopyrrolidinones as factor Xa inhibitors revealed compounds with potent inhibitory activity and selectivity, underscoring the therapeutic potential of these compounds in thrombosis management (Choi-Sledeski et al., 1999).

Antibacterial Activity

The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety highlighted their potential as antibacterial agents, contributing to the development of new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, play a crucial role in biological processes . They are often used in medicinal chemistry to obtain compounds for the treatment of various diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological processes

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have a variety of biological effects

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)17-22(20,21)14-7-4-8-16-10-14/h1-8,10,12,17H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHCZOPEVVMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)

![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)